molecular formula C16H4Cl4O2 B1607494 3,5,8,10-Tetrachloro-1,6-pyrenedione CAS No. 5355-83-9

3,5,8,10-Tetrachloro-1,6-pyrenedione

Cat. No.: B1607494
CAS No.: 5355-83-9
M. Wt: 370 g/mol
InChI Key: DZFGTXSVRDJNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,8,10-Tetrachloro-1,6-pyrenedione ( 5355-83-9) is a halogenated polycyclic compound with the molecular formula C16H4Cl4O2 and a molecular weight of 370.014 g/mol . This compound is a derivative of pyrene, a polyaromatic hydrocarbon known for its robust photophysical properties, making it a valuable building block in materials science research . Its tetrachloro-dione structure provides multiple sites for further functionalization, allowing researchers to synthesize more complex heterocyclic nanographenes and related polycyclic heteroaromatic systems (PHAs) . Such advanced structures are of significant interest for developing novel organic electronic materials, including high-performance ligands for metal-organic frameworks (MOFs) and other applications in catalysis and luminescent materials . Key physical properties include a density of 1.28 g/cm³ and a boiling point of 497.7°C at 760 mmHg . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5355-83-9

Molecular Formula

C16H4Cl4O2

Molecular Weight

370 g/mol

IUPAC Name

3,5,8,10-tetrachloropyrene-1,6-dione

InChI

InChI=1S/C16H4Cl4O2/c17-7-3-12(22)16-10(20)2-6-8(18)4-11(21)15-9(19)1-5(7)13(16)14(6)15/h1-4H

InChI Key

DZFGTXSVRDJNIS-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=O)C3=C(C=C4C(=CC(=O)C(=C1Cl)C4=C23)Cl)Cl)Cl

Canonical SMILES

C1=C2C(=CC(=O)C3=C(C=C4C(=CC(=O)C(=C1Cl)C4=C23)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5,8,10 Tetrachloro 1,6 Pyrenedione

Retrosynthetic Analysis of the 3,5,8,10-Tetrachloro-1,6-pyrenedione Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, the primary disconnections involve the carbon-chlorine bonds and the bonds forming the polycyclic aromatic quinone structure.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Halogenation: This approach involves the initial synthesis of the 1,6-pyrenedione (B155732) core, followed by the chlorination of this intermediate. This is often a preferred strategy as the pyrenedione system can direct the regioselectivity of the halogenation.

Pathway B: Halogenated Precursor Strategy: This pathway begins with appropriately chlorinated benzene (B151609) or naphthalene (B1677914) derivatives, which are then coupled and cyclized to form the final tetrachlorinated pyrenedione structure. This method can offer better control over the final substitution pattern but may involve more complex starting materials.

A simplified retrosynthetic analysis is presented below:

Target MoleculeDisconnectionPrecursors
This compoundC-Cl bonds (Late-stage halogenation)1,6-Pyrenedione + Chlorinating Agent
1,6-PyrenedioneC=C and C-C bonds of the pyrene (B120774) coreNaphthalene or Benzene derivatives

Classical Synthetic Routes to Pyrenediones

The formation of the pyrenedione skeleton is a critical step. Several classical methods can be employed.

One of the most direct methods for the synthesis of pyrenediones is the oxidation of pyrene or its derivatives. rsc.orgresearchgate.net This can be achieved using various oxidizing agents. For instance, pyrene can be oxidized to a mixture of 1,6- and 1,8-pyrenediones. nih.gov Human cytochrome P450 enzymes have also been shown to oxidize pyrene to dihydroxypyrenes, which are precursors to pyrenediones. nih.gov

A potential synthetic route could involve the oxidation of a pre-chlorinated pyrene. However, the synthesis and selective oxidation of tetrachloropyrene present significant challenges. A more common approach is the oxidation of pyrene to pyrenedione, followed by chlorination.

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in the synthesis of polycyclic aromatic compounds. The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While typically used for cyclohexenone synthesis, the principles of annulation can be adapted to construct the pyrenedione framework from simpler precursors. nih.govjuniperpublishers.comresearchgate.net

For example, a strategy could involve the condensation of a naphthalene derivative with a suitable dienophile, followed by cyclization and oxidation to yield the pyrenedione core.

Direct Halogenation Approaches for Pyrenedione Systems

The introduction of chlorine atoms onto the pyrenedione skeleton is a key step in the synthesis of the target molecule.

Electrophilic aromatic substitution is the most common method for the chlorination of aromatic compounds. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the generation of a highly electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring. docbrown.info For less reactive aromatic systems, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is often required to activate the chlorine molecule. wikipedia.orgmasterorganicchemistry.com

The mechanism for the electrophilic chlorination of a pyrenedione would proceed through the following general steps:

Generation of the Electrophile: The chlorinating agent (e.g., Cl₂) reacts with a Lewis acid catalyst to form a highly polarized complex or a chloronium ion (Cl⁺).

Nucleophilic Attack: The pyrenedione ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the chlorinated product.

Studies on the chlorination of the parent pyrene molecule have shown that it can be sequentially chlorinated to produce various chlorinated pyrenes, including tetrachlorinated derivatives. acs.orgnih.govacs.org This suggests that direct chlorination of pyrenedione is a feasible route.

The positions of the chlorine atoms in this compound are specific, indicating a high degree of regioselectivity in the chlorination reaction. The directing effects of the carbonyl groups and the existing chlorine substituents on the pyrenedione ring play a crucial role in determining the final substitution pattern.

The introduction of the first chlorine atom will influence the position of the subsequent chlorinations. Halogens are deactivating yet ortho-, para-directing. The interplay of these electronic effects ultimately leads to the observed 3,5,8,10-substitution pattern. The precise control of reaction conditions, such as the choice of solvent, temperature, and catalyst, is essential for achieving the desired regioselectivity. rsc.orgchemrxiv.orgresearchgate.netnih.govnih.gov

Catalytic and Non-Catalytic Chlorination Systems

The introduction of chlorine atoms onto the pyrene core can be achieved through both catalytic and non-catalytic chlorination systems. The choice between these systems often depends on the desired selectivity, reaction conditions, and the nature of the starting material.

Catalytic Chlorination: Catalytic methods are often favored for their potential to offer higher selectivity and milder reaction conditions. For the synthesis of chlorinated aromatic compounds, various catalysts are employed. Lewis acids are common catalysts for electrophilic aromatic substitution reactions, including chlorination. While direct catalytic chlorination of 1,6-pyrenedione to achieve the 3,5,8,10-tetrachloro substitution pattern is not extensively detailed in readily available literature, analogous reactions provide insight. For instance, the chlorination of other aromatic systems often utilizes catalysts to activate the chlorinating agent.

In a broader context, transition metal catalysts, such as ruthenium complexes, have been shown to catalyze reactions involving chlorite, leading to the formation of reactive chlorine species that can participate in oxidation and chlorination reactions. rsc.org Selenium-based catalysts have also been developed for the syn-dichlorination of alkenes, which proceeds through a proposed catalytic cycle involving a selenium(IV) species like PhSeCl₃. nih.gov While applied to alkenes, these principles of catalytic activation of chlorine sources are relevant to the development of selective chlorination methods for aromatic compounds.

Non-Catalytic Chlorination: Non-catalytic chlorination typically involves the use of strong chlorinating agents or harsh reaction conditions, such as high temperatures or the presence of a large excess of the chlorinating reagent. These methods can be effective but may suffer from a lack of selectivity, leading to a mixture of products with varying degrees of chlorination and different substitution patterns. For a complex molecule like 1,6-pyrenedione, achieving a specific tetrachlorinated isomer such as this compound without a catalyst would likely be a low-yield process, requiring extensive purification.

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of a complex molecule like this compound can be approached through either a convergent or a divergent strategy.

Divergent Synthesis: In a divergent synthesis, the pyrene or 1,6-pyrenedione core would be constructed first, followed by a series of chlorination steps to introduce the four chlorine atoms at the desired positions. This approach is more straightforward in concept but can be challenging in practice due to the difficulty of controlling the regioselectivity of the chlorination reactions on a complex aromatic system. The reactivity of the different positions on the pyrene ring would need to be carefully considered to achieve the specific 3,5,8,10-substitution pattern. Halogenated BODIPYs (boron-dipyrromethenes) are often synthesized using divergent strategies where the core is first formed and then halogenated. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound, several parameters would need to be carefully controlled.

Key parameters for optimization include:

Choice of Chlorinating Agent: Different chlorinating agents (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) will exhibit different reactivities and selectivities.

Catalyst Selection and Loading: In a catalytic system, the choice of catalyst and its concentration are critical. For example, in the synthesis of p-dichlorobenzene, NaY zeolite was used as a heterogeneous catalyst. researchgate.net

Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and product distribution.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction while minimizing the formation of byproducts. For instance, in the synthesis of tetrahydrofuro[3,2-c]pyridines, increasing the reaction temperature was found to reduce the required reaction time. nih.gov

A systematic approach to optimization, such as a Design of Experiments (DoE), could be employed to efficiently explore the effects of these different variables on the reaction yield. The table below illustrates a hypothetical optimization study based on common practices in synthetic chemistry.

EntryChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1N-ChlorosuccinimideFeCl₃Dichloromethane252445
2N-ChlorosuccinimideFeCl₃Dichloromethane401255
3Sulfuryl ChlorideAlCl₃1,2-Dichloroethane80862
4Chlorine GasNoneAcetic Acid100630

This is a hypothetical data table for illustrative purposes.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable chemical processes.

Key green chemistry considerations would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can sometimes offer better atom economy.

Use of Safer Chemicals: Selecting less hazardous chlorinating agents and solvents. For example, avoiding the use of highly toxic solvents like carbon tetrachloride.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry, as it can reduce energy consumption and waste generation compared to stoichiometric reactions. nih.govnih.gov The development of recyclable heterogeneous catalysts, such as zeolites, is particularly beneficial. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Visible-light photoredox catalysis is an emerging green technology that can enable reactions under mild conditions. rsc.orgacs.org

Waste Prevention: Designing syntheses to minimize the formation of byproducts and facilitate the recycling of solvents and catalysts.

By integrating these principles, the environmental footprint of producing this compound could be significantly reduced.

Advanced Spectroscopic and Structural Characterization of 3,5,8,10 Tetrachloro 1,6 Pyrenedione

Vibrational Spectroscopy (Infrared and Raman) of the 3,5,8,10-Tetrachloro-1,6-pyrenedione Molecule

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its bond vibrations. For this compound, a complex pattern of absorptions and scattering is expected due to its polycyclic aromatic framework, carbonyl functionalities, and carbon-chlorine bonds.

Analysis of Carbonyl Stretching Frequencies

The two carbonyl (C=O) groups of the 1,6-pyrenedione (B155732) core are expected to exhibit strong, characteristic absorption bands in the infrared spectrum. In quinone systems, these stretching vibrations typically appear in the region of 1650-1715 cm⁻¹. The precise position of these bands is sensitive to the electronic environment. The presence of four electron-withdrawing chlorine atoms on the pyrene (B120774) ring system would likely induce a positive shift in the carbonyl stretching frequency compared to the unsubstituted 1,6-pyrenedione, placing the absorption at the higher end of the typical range.

Identification of C-Cl Vibrational Modes

The carbon-chlorine (C-Cl) stretching vibrations in aromatic compounds are known to occur in the broad region between 850 and 550 cm⁻¹. Due to the multiple chlorine substituents in this compound, a series of bands, rather than a single peak, would be anticipated in both the IR and Raman spectra within this range. The specific frequencies would be influenced by the coupling between the C-Cl vibrations and other vibrational modes of the aromatic rings.

Aromatic Ring Vibrations in this compound

The polycyclic aromatic hydrocarbon structure of the pyrene core gives rise to a number of characteristic vibrational modes. These include C-C stretching vibrations within the aromatic rings, which typically appear in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. Additionally, C-H in-plane and out-of-plane bending vibrations would be expected, though their intensity and number would be limited by the high degree of substitution on the aromatic rings.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the pyrene core, modified by the carbonyl and chloro substituents, is expected to govern the electronic spectral properties of this compound.

UV-Vis Spectrophotometry for Electronic Transitions

The UV-Vis absorption spectrum of this compound is predicted to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The strong π-π* transitions, characteristic of the large aromatic system, would likely dominate the spectrum, appearing at various wavelengths. The n-π* transitions, originating from the non-bonding electrons of the carbonyl oxygen atoms, are expected to be weaker and appear at longer wavelengths. The extensive chlorination may lead to a bathochromic (red) shift in the absorption maxima compared to the parent 1,6-pyrenedione.

Fluorescence and Phosphorescence Properties of this compound Derivatives

While specific data for this compound is unavailable, the fluorescence properties of pyrene and its derivatives are well-documented. core.ac.uk Pyrene itself is known for its strong blue fluorescence. However, the introduction of four heavy chlorine atoms and two carbonyl groups would significantly influence the emission properties. The heavy atom effect of chlorine is known to enhance intersystem crossing from the singlet excited state to the triplet state, which could lead to a decrease in fluorescence quantum yield and potentially observable phosphorescence. The carbonyl groups can also quench fluorescence. Therefore, it is plausible that this compound would exhibit weak fluorescence or be non-fluorescent. Studies on derivatives would be necessary to explore any potential for luminescence.

In the absence of direct experimental data, the spectroscopic and structural characterization of this compound remains an area ripe for investigation. Computational chemistry could provide valuable theoretical predictions to guide future experimental work on this intriguing molecule.

Solvatochromism and Aggregation-Induced Emission Studies

The photophysical properties of pyrene and its derivatives are of significant interest, particularly their response to solvent environments (solvatochromism) and their emission behavior in aggregated states (aggregation-induced emission, AIE). While direct experimental studies on this compound are not extensively documented, its behavior can be inferred from the known properties of the pyrene core and related substituted aromatic compounds.

Solvatochromism: Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. This effect is dependent on the difference in dipole moment between the molecule's ground and excited states. For this compound, the presence of four strongly electron-withdrawing chlorine atoms and two carbonyl groups on the pyrene framework creates a highly electron-deficient π-system. This structure is expected to exhibit significant solvatochromism.

In nonpolar solvents, the molecule's absorption and emission spectra would likely appear at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is anticipated. This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence. The extent of this shift in various solvents can provide insight into the change in dipole moment upon photoexcitation. Studies on other push-pull pyrene derivatives confirm that substitution significantly influences intramolecular charge transfer and, consequently, solvatochromic properties researchgate.netrsc.org.

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a phenomenon where a molecule (a luminogen) is non-emissive or weakly fluorescent in a dilute solution but becomes highly emissary in an aggregated state. nih.govrsc.org This is often contrary to the aggregation-caused quenching (ACQ) effect typically seen in many planar aromatic dyes like pyrene, where π-π stacking in aggregates leads to fluorescence quenching. researchgate.net

However, pyrene itself has been shown to exhibit anomalous AIE characteristics. the-innovation.orgnih.gov In the case of this compound, the bulky chlorine atoms at the 3, 5, 8, and 10 positions may cause steric hindrance, leading to a twisted or non-planar conformation of the pyrene core. This "propeller" shape could prevent efficient π-π stacking in the solid state. In dilute solutions, the molecule's excited state may deactivate non-radiatively through intramolecular rotations or vibrations. Upon aggregation in a poor solvent or in the solid state, these intramolecular motions would be restricted. This restriction of intramolecular motion (RIM) is a primary mechanism for AIE, blocking non-radiative decay pathways and opening up a radiative pathway, leading to strong fluorescence. nih.govrsc.org Therefore, it is highly probable that this compound would be an AIE-active compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available sigmaaldrich.com, its expected NMR characteristics can be predicted based on its molecular structure and established chemical shift principles.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

¹³C NMR Spectroscopy: Based on the molecule's symmetry, the ¹³C NMR spectrum is predicted to show only five distinct signals for the 16 carbon atoms. The assignments can be predicted based on typical chemical shift values for carbons in similar electronic environments. libretexts.org

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~180-185Quaternary (C=O)C1, C6
~140-145Quaternary (C-Cl)C3, C5, C8, C10
~135-140Quaternary (ring junction)C10a, C10b, C10c, C3a
~130-135Tertiary (CH)C2, C4, C7, C9
~125-130Quaternary (ring junction)C5a, C5b

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation of this compound

Two-dimensional NMR techniques would be indispensable for the unambiguous assignment of the predicted ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not be very informative for this molecule, as it would show no cross-peaks due to the absence of proton-proton spin coupling in a system with only one isolated proton signal.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): An HSQC or HMQC experiment is crucial for correlating each proton directly to the carbon to which it is attached. In this case, it would show a single cross-peak, definitively linking the proton singlet at ~8.5-9.0 ppm to the tertiary carbon (CH) signal in the ¹³C spectrum at ~130-135 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assigning the quaternary carbons, which show no signal in DEPT spectra and have no directly attached protons. The protons at positions 2, 4, 7, and 9 would show long-range (2-bond and 3-bond) correlations to neighboring carbons. Expected correlations would be observed from the proton singlet to the carbonyl carbons (³JCH), the chlorine-substituted carbons (²JCH), and the quaternary ring junction carbons. These correlations would confirm the complete carbon skeleton assignment.

Solid-State NMR Spectroscopy of Crystalline this compound

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the crystalline state.

¹³C CP/MAS NMR: Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would reveal the carbon signals in the solid phase. Any differences in chemical shifts compared to the solution-state NMR could indicate specific intermolecular interactions, such as π-π stacking or interactions involving the chlorine atoms. Furthermore, if the molecule crystallizes with non-equivalent molecules in the asymmetric unit (polymorphism), a splitting of the observed NMR signals would occur, providing insight into the crystal packing.

³⁵Cl ssNMR: A particularly powerful technique for this molecule would be ³⁵Cl ssNMR. nih.govacs.org Unlike in solution where signals are often extremely broad, solid-state techniques can yield high-quality spectra for quadrupolar nuclei like chlorine. researchgate.netresearchgate.net The spectrum is highly sensitive to the local electronic environment around each chlorine atom. The key parameters obtained are the quadrupolar coupling constant (C_Q) and the asymmetry parameter (η_Q), which are distinct for chemically or crystallographically inequivalent chlorine sites. This would allow for the direct probing of the chlorine environments and confirmation of the molecular symmetry within the crystal lattice. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is used to determine the mass of a molecule with extremely high accuracy. This allows for the calculation of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₄Cl₄O₂. The theoretical exact mass can be calculated and compared to the experimental value, with an expected agreement within a few parts per million (ppm). lcms.cz

A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion [M]⁺˙ due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a cluster of peaks with a characteristic intensity ratio, providing definitive evidence for the number of chlorine atoms in the molecule.

Theoretical HRMS Data for C₁₆H₄Cl₄O₂

Ion FormulaCalculated m/z (Monoisotopic)
[C₁₆H₄³⁵Cl₄O₂]⁺367.8914
[C₁₆H₄³⁵Cl₃³⁷ClO₂]⁺369.8885
[C₁₆H₄³⁵Cl₂³⁷Cl₂O₂]⁺371.8855
[C₁₆H₄³⁵Cl³⁷Cl₃O₂]⁺373.8826
[C₁₆H₄³⁷Cl₄O₂]⁺375.8796

Fragmentation Pathways: Under electron ionization (EI), the molecule would first form a molecular ion, [M]⁺˙. The fragmentation of this ion would likely proceed through characteristic pathways for chlorinated aromatic quinones.

Loss of Carbon Monoxide (CO): Quinones commonly undergo fragmentation via the loss of one or more molecules of CO. A prominent fragment ion would be expected at [M-CO]⁺˙ and subsequently [M-2CO]⁺˙.

Loss of Chlorine: Sequential loss of chlorine radicals (Cl˙) is a typical pathway for polychlorinated compounds. This would lead to a series of fragment ions: [M-Cl]⁺, [M-2Cl]⁺˙, etc.

Combined Losses: A combination of these pathways would also be observed, such as the loss of both CO and Cl, leading to fragments like [M-CO-Cl]⁺.

These fragmentation patterns, along with the characteristic chlorine isotope clusters for each fragment, would provide strong corroborating evidence for the structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the compound.

A detailed search for the tandem mass spectrometry analysis of this compound did not yield any specific studies. Consequently, no experimental data on its fragmentation pathways, including precursor-to-product ion transitions and their relative abundances, can be reported. Research on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives often shows that fragmentation is initiated at the most labile bonds, with the resulting fragmentation patterns being crucial for structural elucidation.

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Despite extensive searches of crystallographic databases and the scientific literature, no published single-crystal X-ray diffraction data for this compound was found. Therefore, a detailed analysis of its solid-state structure is not possible at this time. For comparison, studies on other pyrene derivatives, such as pyrene-4,5-dione, have been published, revealing their specific structural properties.

Information on crystal packing describes how molecules are arranged in a repeating pattern to form a crystal lattice. This arrangement is governed by various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and, in the case of halogenated compounds, potential halogen bonding.

As no crystal structure has been reported for this compound, details regarding its crystal packing and the specific nature of its intermolecular interactions remain unknown. Studies on cocrystals of pyrene with halogenated partners have demonstrated the importance of C–I⋯π, π–π, and C–H⋯F interactions in directing the supramolecular assembly.

The precise geometric parameters of a molecule, including the lengths of its chemical bonds and the angles between them, are fundamental data obtained from X-ray crystallographic analysis.

No published data exists for the bond lengths and angles of this compound in the solid state. Therefore, a data table of its geometric parameters cannot be generated.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Co-crystallization involves crystallizing a compound with a second, different molecule to form a new crystalline solid with unique properties.

There are no available studies on the potential polymorphism or co-crystallization of this compound in the reviewed literature.

Chemical Reactivity and Reaction Mechanisms of 3,5,8,10 Tetrachloro 1,6 Pyrenedione

Redox Chemistry of the Quinone Moiety in 3,5,8,10-Tetrachloro-1,6-pyrenedione

The quinone moiety is central to the chemical reactivity of this compound, imparting on it a rich redox chemistry. Quinones are known to be electrochemically active, and their biological activity is often linked to their ability to undergo bioreduction. researchgate.net The presence of four electron-withdrawing chlorine atoms on the pyrene (B120774) core is expected to significantly influence the redox properties of the dione (B5365651).

Electrochemical Reduction and Oxidation Potentials

The electrochemical behavior of quinones is characterized by their reduction potentials, which quantify their tendency to accept electrons. youtube.com Generally, the reduction of a quinone (Q) to a hydroquinone (B1673460) (H2Q) proceeds through two successive one-electron transfer steps. nih.gov The introduction of electron-withdrawing substituents, such as chlorine atoms, tends to increase the reduction potential, making the quinone easier to reduce. nih.govnih.gov This is because these substituents stabilize the resulting anion by withdrawing electron density. nih.gov

A representative table of how electron-withdrawing substituents affect reduction potentials in a generic quinone system is provided below. The values are illustrative and not specific to the title compound.

Quinone DerivativeFirst Reduction Potential (E°¹ vs. SCE)Second Reduction Potential (E°² vs. SCE)
Benzoquinone-0.51 V-1.14 V
2,5-Dichlorobenzoquinone-0.34 V-0.78 V
2,3,5,6-Tetrachlorobenzoquinone+0.01 V-0.33 V

This table is for illustrative purposes and shows the general effect of chlorination on the reduction potentials of a quinone system. Data is based on known trends for benzoquinones. nih.gov

The positive shift in reduction potential with increasing chlorination indicates a greater ease of reduction. Therefore, this compound is anticipated to be a strong electron acceptor with relatively high reduction potentials.

Formation of Semiquinone Radicals and Hydroquinones

The one-electron reduction of the quinone moiety in this compound leads to the formation of a semiquinone radical anion. nih.govnih.gov These radical species can be relatively stable, and their formation is a key step in the redox cycling of quinones. nih.gov The stability and reactivity of the semiquinone radical are influenced by the electronic nature of the substituents on the aromatic ring. nih.gov In aqueous solutions near neutral pH, semiquinone radicals typically exist in their anionic form. nih.gov

Q + e⁻ ⇌ SQ•⁻ (Semiquinone radical anion formation) SQ•⁻ + e⁻ + 2H⁺ ⇌ H₂Q (Hydroquinone formation)

The hydroquinone form, a 1,6-dihydroxypyrene derivative in this case, can be re-oxidized back to the quinone, allowing the molecule to participate in catalytic redox cycles. The formation of semiquinones can sometimes lead to the generation of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide through futile redox cycling. nih.gov

Nucleophilic Aromatic Substitution Reactions at the Halogenated Positions

The pyrene core of this compound is rendered electron-deficient by the two carbonyl groups and the four chlorine atoms. This electronic characteristic makes the chlorinated positions susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity of Chlorine Substituents with Various Nucleophiles

The chlorine atoms on the pyrene ring can be displaced by a variety of nucleophiles. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. mdpi.comlibretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the quinone carbonyls, is crucial for stabilizing this intermediate and facilitating the reaction.

The reactivity of amines as nucleophiles in SNAr reactions is well-established. libretexts.org For example, primary and secondary amines are expected to react with this compound, likely with heating, to displace one or more chlorine atoms and form the corresponding amino-substituted pyrenediones. The reaction of heteroaryl chlorides with amines can be facilitated by palladium catalysis or proceed via an SNAr mechanism, particularly in green solvents like water with the aid of a base. researchgate.net

Regioselectivity in Substitution Reactions

In molecules with multiple potential leaving groups, the regioselectivity of nucleophilic aromatic substitution is an important consideration. For this compound, all four chlorine atoms are electronically similar due to the symmetry of the molecule. However, subtle differences in steric hindrance and electronic effects could lead to preferential substitution at certain positions, especially in subsequent substitutions after the first displacement.

The regioselectivity in SNAr reactions is often governed by the stability of the intermediate Meisenheimer complex. stackexchange.com The position of the incoming nucleophile will be favored if the resulting negative charge in the intermediate is more effectively delocalized by the electron-withdrawing groups. In the case of 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution consistently occurs at the 4-position, highlighting the strong directing effect of the ring nitrogen atoms. nih.gov For this compound, initial substitution is likely to be less selective due to the symmetrical nature of the starting material. However, the introduction of the first nucleophile will break this symmetry and influence the position of subsequent substitutions.

Electrophilic Reactions of the Pyrene Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the pyrene core in this compound is highly deactivated towards electrophilic attack. This deactivation is due to the strong electron-withdrawing nature of the two carbonyl groups and the four chlorine atoms. These substituents reduce the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles.

In a typical pyrene molecule, the most electron-rich and therefore most reactive positions for electrophilic attack are the 1, 3, 6, and 8 positions. rsc.orgmdpi.com However, in this compound, these positions are either occupied by chlorine atoms or are part of the quinone system. Any potential electrophilic attack would have to occur at the remaining C-H positions (2, 4, 7, and 9). Given the severe deactivation of the ring system, electrophilic substitution reactions, such as nitration or halogenation, would require extremely harsh reaction conditions and are generally not expected to be facile. It is more likely that the molecule would undergo degradation under such conditions.

Photochemical Transformations of this compound

Polycyclic aromatic quinones, the class to which this compound belongs, are known to be photoactive. Upon absorption of light, they can undergo various transformations.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron to or from another molecule. For a chlorinated pyrenequinone, it is conceivable that it could act as an electron acceptor in the presence of a suitable electron donor upon photoexcitation. The high electron affinity of the quinone moiety, further enhanced by the electron-withdrawing chloro substituents, would favor such a process. However, no specific studies detailing the kinetics or quantum yields of PET reactions involving this compound have been identified.

Photodegradation Pathways

The photodegradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a critical environmental fate process. For chlorinated PAHs, photodegradation can involve dechlorination, oxidation, and rearrangement reactions. It is plausible that this compound could undergo photodegradation, potentially leading to the formation of hydroxylated or less chlorinated derivatives. However, specific photodegradation products and pathways for this compound have not been documented in the reviewed literature.

Thermal Stability and Decomposition Pathways of this compound

The thermal stability of halogenated organic compounds can vary significantly depending on the nature and position of the halogen atoms and the parent molecular structure. The decomposition of such compounds often proceeds via the cleavage of carbon-halogen and other bonds, potentially leading to the formation of smaller, volatile fragments and a carbonaceous residue. For this compound, one would expect the carbon-chlorine bonds to be susceptible to thermal cleavage. However, specific data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), which would define its decomposition temperature and the nature of the decomposition process (e.g., endothermic or exothermic), are not available.

Reactivity Towards Radical Species

Quinones are known to react with radical species. They can act as radical scavengers, and the presence of chlorine atoms can influence this reactivity. The reaction of this compound with radicals could proceed via addition to the aromatic system or abstraction of a chlorine atom. The stability of the resulting radical adducts would be a key factor in determining the reaction pathway. Research on the reactivity of other chlorinated quinones suggests that they can participate in radical reactions, but specific kinetic data or product analyses for this compound are absent from the scientific record.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The carbonyl groups of the pyrenedione structure can exhibit basic properties, undergoing protonation in acidic media. Conversely, the hydrogen atoms on the aromatic ring, while generally not acidic, could potentially be involved in deprotonation under very strong basic conditions, although this is less likely. The presence of four electron-withdrawing chlorine atoms would be expected to decrease the basicity of the carbonyl oxygens, making protonation more difficult compared to the unsubstituted 1,6-pyrenedione (B155732). However, no experimental pKa or pKb values for this compound have been reported, preventing a quantitative discussion of its acid-base equilibria.

Theoretical and Computational Studies of 3,5,8,10 Tetrachloro 1,6 Pyrenedione

Electronic Structure Calculations (DFT, ab initio methods)

Theoretical investigations into the electronic structure of 3,5,8,10-tetrachloro-1,6-pyrenedione are crucial for understanding its reactivity, stability, and photophysical properties. Density Functional Theory (DFT) and ab initio methods are powerful tools for such explorations, providing detailed information about the molecule's quantum mechanical characteristics.

Molecular Orbitals and Frontier Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be distributed primarily over the pyrene (B120774) aromatic core, while the LUMO is anticipated to be localized on the electron-deficient quinonoid ring and the carbonyl groups.

The presence of four electron-withdrawing chlorine atoms is predicted to significantly lower the energies of both the HOMO and LUMO levels compared to the parent 1,6-pyrenedione (B155732). This effect is a consequence of the inductive effect of the chlorine substituents. The HOMO-LUMO energy gap is a key determinant of the molecule's kinetic stability and the energy of its lowest-energy electronic transition. Halogen substitution is known to influence the HOMO-LUMO gap, and in this case, a moderate gap is expected, suggesting a balance between stability and reactivity.

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are hypothetical values based on trends observed in related chlorinated quinones and are subject to verification by specific calculations.)

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.0
LUMO-3.0 to -3.5
HOMO-LUMO Gap3.0 to 4.0

Electrostatic Potential Maps and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map is expected to show regions of high electron density (negative potential), primarily around the oxygen atoms of the carbonyl groups and the chlorine atoms, due to their high electronegativity. Conversely, regions of low electron density (positive potential) are anticipated on the carbon atoms of the carbonyl groups and potentially on the hydrogen atoms of the pyrene core.

Dipole Moments and Polarizability

The symmetry of this compound plays a crucial role in determining its dipole moment. Assuming a planar or near-planar geometry, the individual bond dipoles of the C=O and C-Cl bonds would be arranged in a way that could potentially lead to a non-zero net dipole moment. The magnitude of this dipole moment would depend on the precise molecular geometry.

The polarizability of the molecule is expected to be significant due to the large, conjugated π-electron system of the pyrene core. This high polarizability indicates that the electron cloud of the molecule can be easily distorted by an external electric field, which has implications for its intermolecular interactions and its response to electromagnetic radiation.

Spectroscopic Property Prediction and Simulation

Computational methods can simulate various types of spectra, providing valuable insights that can aid in the experimental characterization of a molecule.

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of the infrared (IR) and Raman spectra of this compound can predict the vibrational modes of the molecule. Key vibrational frequencies are expected to include:

C=O stretching: Strong absorptions in the IR spectrum, typically in the range of 1650-1700 cm⁻¹, characteristic of conjugated ketone carbonyl groups.

C=C stretching: Multiple bands in the region of 1400-1600 cm⁻¹ corresponding to the aromatic carbon-carbon bonds of the pyrene skeleton.

C-Cl stretching: Vibrations in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C-H stretching: Although there are only four C-H bonds, their stretching vibrations would appear above 3000 cm⁻¹.

Raman spectroscopy is expected to be particularly sensitive to the vibrations of the symmetric and non-polar bonds of the pyrene core.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted ranges and require confirmation through specific computational simulations.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050-3100WeakMedium
C=O Stretch1650-1700StrongMedium
Aromatic C=C Stretch1400-1600Medium-StrongStrong
C-Cl Stretch600-800StrongWeak-Medium

UV-Vis Absorption and Emission Spectra Prediction

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption and emission spectra of molecules. The UV-Vis spectrum of this compound is anticipated to be complex, with multiple absorption bands corresponding to different electronic transitions.

The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is expected to be in the visible region of the spectrum, likely giving the compound a distinct color. This transition would have significant π-π* character. Higher energy transitions involving other molecular orbitals would occur in the ultraviolet region. The presence of the chlorine atoms may cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted 1,6-pyrenedione.

Fluorescence emission, if it occurs, would be at a longer wavelength than the lowest energy absorption, in accordance with Stokes' shift. The quantum yield of fluorescence would depend on the efficiency of non-radiative decay pathways, which can be influenced by the heavy chlorine atoms.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are hypothetical values based on trends in related polycyclic aromatic quinones and require computational verification.)

TransitionPredicted λmax (nm)
S0 → S1 (HOMO→LUMO)400-450
S0 → Sn (π→π*)250-350

General searches for computational studies on chlorinated pyrenediones and related structures did not yield information directly applicable to this compound. The scientific literature accessible through the performed searches does not appear to contain the specific theoretical and computational data required to fulfill the detailed outline of the request.

Therefore, this article cannot be generated as the necessary detailed research findings and data tables for the specified subsections are not available in the provided search results.

Quantitative Structure-Property Relationships (QSPR) for this compound and Analogs (excluding QSAR for biological activity)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, QSPR models can predict properties for which experimental data is unavailable. This approach is particularly valuable for screening large numbers of compounds, prioritizing experimental work, and gaining insights into the molecular features that govern specific properties.

For this compound and its analogs, a QSPR study could be designed to predict a range of physicochemical properties. The first step in developing a QSPR model is to define a dataset of analogous compounds. In this hypothetical case, the dataset would include this compound and a series of related pyrenedione derivatives with varying degrees and positions of halogen substitution.

The next step involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors can be categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and reflect the basic molecular composition and connectivity, such as molecular weight, number of atoms of a certain type, and number of single or double bonds.

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the size, shape, and branching of the molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and include parameters like molecular surface area and molecular volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is employed to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. For instance, a QSPR model could be developed to predict the aqueous solubility (LogS) of halogenated pyrenediones. The resulting equation would take the general form:

LogS = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are constants determined by the regression analysis, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

A hypothetical QSPR model for the aqueous solubility of pyrenedione analogs might reveal that properties such as the molecular surface area, the octanol-water partition coefficient (logP), and the energy of the LUMO are significant predictors. An increase in molecular surface area and logP would likely correlate with decreased solubility, while the electronic properties reflected by the LUMO energy could capture the influence of intermolecular interactions with water molecules.

The predictive power and robustness of the developed QSPR model must be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds.

Table 1: Hypothetical QSPR Data for this compound and Analogs for the Prediction of Aqueous Solubility (LogS)

CompoundMolecular Weight ( g/mol )logPMolecular Surface Area (Ų)LUMO Energy (eV)Predicted LogS
1,6-Pyrenedione232.233.50220.5-2.85-4.50
3-Chloro-1,6-pyrenedione266.674.05235.2-2.98-5.10
3,8-Dichloro-1,6-pyrenedione301.124.60249.8-3.10-5.75
3,5,8-Trichloro-1,6-pyrenedione335.565.15264.5-3.22-6.35
This compound 370.01 5.70 279.1 -3.35 -7.00

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a powerful framework for analyzing the chemical bonding and structure of molecular systems based on the topology of the electron density, ρ(r). researchgate.net This theory allows for a rigorous definition of an atom within a molecule and the characterization of the chemical bonds between them. nih.gov The analysis focuses on the critical points of the electron density, where the gradient of ρ(r) is zero. These critical points are classified by their rank and signature.

For chemical bonding, the most important are the bond critical points (BCPs), which are (3, -1) critical points. A BCP is a point of minimum electron density along the path of maximum electron density between two bonded atoms, known as the bond path. nih.gov The presence of a bond path and its associated BCP is a necessary and sufficient condition for the existence of a chemical bond between two atoms.

Several key properties of the electron density at the BCP provide profound insights into the nature of the chemical bond:

The electron density at the BCP, ρ(r_bcp): The magnitude of ρ(r_bcp) correlates with the strength of the bond. Higher values are indicative of stronger, more covalent bonds.

The Laplacian of the electron density, ∇²ρ(r_bcp): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r_bcp) < 0) or depleted (∇²ρ(r_bcp) > 0) at the BCP. molgen.de

Shared interactions (covalent bonds): Characterized by ∇²ρ(r_bcp) < 0, indicating a sharing of electrons and a concentration of charge in the internuclear region.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by ∇²ρ(r_bcp) > 0, indicating that the electron density is contracted towards each nucleus, typical of interactions between closed-shell systems.

The ellipticity of the bond, ε: This parameter measures the anisotropy of the electron density at the BCP and provides information about the π-character of a bond. A higher ellipticity value suggests a greater contribution from π-bonding. acs.org

A topological analysis of the electron density of this compound would provide a detailed picture of its electronic structure. The C-Cl bonds are expected to exhibit characteristics of polar covalent bonds, with a positive Laplacian value at the BCP, indicating a degree of charge depletion typical of closed-shell interactions due to the high electronegativity of chlorine. The C=O bonds would show a high electron density and a negative Laplacian at the BCP, consistent with a strong, polar covalent double bond. The various C-C bonds within the pyrene core would display properties indicative of covalent bonds with varying degrees of π-character, reflected in their ellipticity values.

Furthermore, AIM theory can be used to identify and characterize non-covalent interactions, such as halogen bonds, which might be important in the crystal packing of this molecule.

Table 2: Hypothetical Topological Properties of the Electron Density at Bond Critical Points (BCPs) for Selected Bonds in this compound

Bondρ(r_bcp) (a.u.)∇²ρ(r_bcp) (a.u.)Ellipticity (ε)Bond Character
C-Cl0.185+0.0520.03Polar Covalent (significant ionic character)
C=O0.390-0.9500.01Polar Covalent (double bond)
C-C (aromatic)0.295-0.7500.25Covalent (significant π-character)
C-C (single)0.250-0.6000.05Covalent

Advanced Applications of 3,5,8,10 Tetrachloro 1,6 Pyrenedione in Materials Science and Technology

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. Pyrene (B120774) and its derivatives have been extensively studied for their promising charge transport capabilities and photophysical properties. uky.edunih.gov The introduction of halogen atoms and carbonyl groups to the pyrene framework, as seen in 3,5,8,10-tetrachloro-1,6-pyrenedione, can further enhance these properties, making it a candidate for various applications in this domain.

Role of this compound in Organic Semiconductors

Organic semiconductors are the cornerstone of organic electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which governs their ability to transport charge carriers (holes and electrons). Pyrene itself is known for its high charge carrier mobility due to its planar, fused-ring structure that facilitates intermolecular π-π interactions, creating pathways for charge transport. researchgate.net

The functionalization of the pyrene core in this compound with four chlorine atoms and two oxygen atoms is expected to significantly influence its semiconductor properties. The electron-withdrawing nature of chlorine atoms can enhance the electron-accepting (n-type) characteristics of the molecule. rsc.org This is a crucial aspect in the design of organic semiconductors, as a balance between hole-transporting (p-type) and electron-transporting materials is necessary for efficient device operation. While specific experimental data on the semiconductor properties of this compound is limited, theoretical and experimental studies on similar halogenated polycyclic aromatic hydrocarbons provide valuable insights.

Charge Transport Properties in Thin Films

The efficiency of charge transport in thin films is a critical parameter for the performance of organic electronic devices. This property is highly dependent on the molecular packing and intermolecular electronic coupling within the film. The planar structure of the pyrene core in this compound is conducive to forming ordered stacks, which is beneficial for charge transport.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs): OLEDs are a prominent technology in displays and lighting, relying on the electroluminescence of organic materials. Pyrene derivatives have been successfully employed as blue emitters and as host materials in OLEDs due to their high fluorescence quantum yields and chemical stability. nih.govgoogle.com The substitution pattern on the pyrene core can be tailored to achieve desired emission colors and improve device efficiency. google.comjustia.com The halogenation in this compound could potentially be used to tune the emission properties and enhance the performance of OLED devices. nih.gov For instance, the introduction of halogen atoms has been shown to improve the external quantum efficiency and luminance in some pyrene-based OLEDs. nih.govacs.org

Organic Photovoltaics (OPVs): OPVs, or organic solar cells, offer a promising route to low-cost, flexible solar energy conversion. The efficiency of OPVs is heavily reliant on the properties of the donor and acceptor materials that form the photoactive layer. Pyrene-based molecules and polymers have been investigated as both donor and acceptor materials in OPVs due to their strong absorption in the solar spectrum and good charge transport properties. uky.eduresearchgate.netrsc.orgacs.orgnih.gov The electron-deficient nature of the this compound core suggests its potential as an acceptor material in bulk heterojunction solar cells. uky.edu

Pigments and Dyes Based on the this compound Chromophore

The highly conjugated system of the pyrenedione core in this compound makes it an excellent chromophore, capable of absorbing light in the visible spectrum. This property is harnessed in its application as a dye intermediate. Specifically, it serves as a precursor for C.I. Solubilised Vat Green 21. dyestuffintermediates.comworlddyevariety.com

Color Properties and Fastness

Vat dyes are a class of dyes that are insoluble in water in their pigmentary form but can be converted to a water-soluble leuco form through a reduction process, allowing them to be applied to textile fibers. p2infohouse.orgtextilelearner.net Once inside the fiber, the leuco form is oxidized back to the insoluble pigment, resulting in excellent fastness properties. p2infohouse.orgtextilelearner.net Dyes derived from this compound, such as C.I. Solubilised Vat Green 21, exhibit a green hue. worlddyevariety.com

The fastness properties of vat dyes are generally very high, which is a key advantage for their use in textiles that require durability. p2infohouse.orgtextilelearner.net This includes high resistance to washing, light, and chemical treatments. While specific colorimetric data for dyes derived solely from this compound is not extensively documented in readily available literature, the general characteristics of vat dyes and some data for related green vat dyes provide an indication of their performance.

General Fastness Ratings for Vat Dyes:

Fastness Property Typical Rating (ISO Scale)
Light Fastness 6-8
Washing Fastness 4-5
Rubbing Fastness (Crocking) 3-4 (can be lower)
Perspiration Fastness 4-5
Chlorine Fastness 4-5

Note: Ratings are on a scale of 1 to 5 for most tests, with 5 being the best, and 1 to 8 for light fastness, with 8 being the best. Actual values can vary depending on the specific dye, substrate, and dyeing process. p2infohouse.orgtextilelearner.nettiankunchemical.com

A search for C.I. Solubilised Vat Green 21 provides some specific fastness data, indicating excellent light fastness (7-8 on the ISO scale) and good soaping fastness (5 on the ISO scale). worlddyevariety.com

Industrial Dyeing Processes and Textile Applications

The application of dyes derived from this compound follows the principles of vat dyeing. As the compound itself is a pigment, it is first converted into a soluble leuco form. This process, known as "vatting," typically involves the use of a reducing agent like sodium hydrosulfite in an alkaline solution. p2infohouse.orgtextilelearner.net

The solubilized leuco dye has an affinity for cellulosic fibers such as cotton and viscose. p2infohouse.orgarlex.in The textile material is immersed in the dye bath, allowing the leuco dye to penetrate the fibers. Following this impregnation step, the fabric is exposed to an oxidizing agent, often air or a chemical oxidant like hydrogen peroxide or sodium perborate, which converts the soluble leuco dye back into its insoluble pigment form, trapping it within the fiber structure. p2infohouse.orgtextilelearner.net This process results in a very stable and durable coloration.

Solubilised vat dyes, such as C.I. Solubilised Vat Green 21, offer an advantage in the dyeing process as they are already in a water-soluble form, simplifying their application. arlex.inrangudhyog.com These dyes are particularly suitable for printing and for achieving pale to medium shades with excellent levelness. arlex.in The industrial application of these dyes is valued for producing textiles with high fastness properties, making them suitable for items that require frequent and harsh washing, such as workwear, uniforms, and high-quality home textiles. textilelearner.netcottoninc.com

Chemical Sensors and Probes

The inherent fluorescence of the pyrene core is highly sensitive to its local environment, making pyrene derivatives excellent candidates for chemical sensing applications. The introduction of electron-withdrawing chloro and dione (B5365651) groups to the pyrene framework in this compound is expected to modulate its photophysical properties, creating opportunities for the development of highly specific sensors.

The fluorescence of pyrene and its derivatives can be significantly altered—either quenched (diminished) or enhanced—upon interaction with specific analytes. This phenomenon forms the basis of their use as chemical sensors. Fluorescence quenching can occur through various mechanisms, including photoinduced electron transfer (PET). In the case of electron-deficient pyrenes, interaction with electron-rich analytes can lead to a transfer of an electron to the excited fluorophore, causing the fluorescence to be quenched.

While direct studies on this compound are limited, research on related pyrene compounds demonstrates this principle effectively. For instance, the fluorescence of benzo[a]pyrene (B130552) derivatives is strongly quenched by nucleosides like 2'-deoxyguanosine (B1662781) (dG) through both static and dynamic mechanisms. nih.gov Dynamic quenching involves collisions between the fluorophore and the quencher, while static quenching results from the formation of a non-fluorescent ground-state complex. nih.gov The strong electron-withdrawing nature of the four chlorine atoms and two carbonyl groups on this compound would likely make it a powerful electron acceptor, and thus highly sensitive to quenching by electron-donating species such as amines, anilines, or polycyclic aromatic hydrocarbons (PAHs).

Conversely, fluorescence enhancement is also a possible sensing mechanism. This can occur if the interaction with an analyte restricts intramolecular motions that would otherwise non-radiatively deactivate the excited state, or if it disrupts a pre-existing quenching pathway.

Building upon its sensitive fluorescence response, this compound can be incorporated as the active element in chemo- and fluorosensors. Its planar structure and potential for functionalization allow it to be integrated into various material matrices, such as polymers or thin films, for the creation of solid-state sensor devices.

The development of such sensors would leverage the compound's anticipated selectivity. The electron-deficient π-surface could offer specific binding sites for particular analytes through π-π stacking or charge-transfer interactions. For example, a sensor for detecting nitroaromatic explosives, which are electron-poor, might operate via competitive binding, where the analyte displaces a pre-complexed, fluorescent molecule, leading to a change in signal.

The table below illustrates the quenching efficiency of different nucleosides on a model pyrene compound, highlighting the selectivity that can be achieved.

Quencher (Analyte)Quenching MechanismDynamic Quenching Rate Constant (k_DYN) (M⁻¹s⁻¹)
2'-deoxyguanosine (dG)Static & Dynamic(2.5 ± 0.4) x 10⁹
2'-deoxycytidine (dC)Dynamic~1.5 - 3.0 x 10⁹
2'-deoxythymidine (dT)Dynamic & Weak Static~1.5 - 3.0 x 10⁹
2'-deoxyadenosine (dA)Weak QuencherNot specified as a strong quencher
Data derived from studies on a benzo[a]pyrene tetraol metabolite model compound. nih.gov

Coordination Chemistry and Metal Complexes

The field of coordination chemistry provides a pathway to construct complex, functional materials by binding organic ligands to metal centers. The structure of this compound offers potential coordination sites that could be exploited to create novel metal-organic frameworks (MOFs) or discrete metal complexes with interesting electronic or catalytic properties.

As a ligand, this compound presents two primary coordination sites: the oxygen atoms of the 1,6-dione functionality. These carbonyl oxygens possess lone pairs of electrons that can be donated to a suitable metal ion, making the molecule a bidentate chelating ligand. The formation of a stable six-membered ring upon chelation with a metal center is plausible, a common feature in coordination chemistry.

The presence of the extensive, electron-deficient pyrene backbone could also influence the properties of the resulting metal complex. It could engage in non-covalent interactions with other molecules or serve as a redox-active component, capable of accepting electrons. This dual functionality—covalent binding through the dione and non-covalent interactions via the aromatic system—makes it a versatile ligand for constructing multifunctional materials.

The synthesis of metal complexes with this compound would likely involve reacting the compound with various metal salts (e.g., of copper, nickel, zinc, or lanthanides) in an appropriate solvent. doi.orgjscimedcentral.com The resulting complexes, whether mononuclear, dinuclear, or polymeric, would require extensive characterization to determine their structure and properties. mdpi.com

A combination of analytical techniques is typically employed for this purpose. The following table summarizes key characterization methods and the information they would provide for a hypothetical metal complex of this compound.

Characterization TechniqueInformation Provided
Single-Crystal X-ray Diffraction Provides the precise 3D molecular structure, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular packing. mdpi.com
FTIR Spectroscopy Confirms the coordination of the dione group to the metal. A shift in the carbonyl (C=O) stretching frequency to a lower wavenumber upon complexation is a key indicator. mdpi.com
UV-Vis Spectroscopy Reveals changes in the electronic transitions of the pyrenedione ligand upon coordination and can indicate the formation of new charge-transfer bands between the ligand and the metal.
Nuclear Magnetic Resonance (NMR) Provides information about the ligand's environment in solution. Changes in the chemical shifts of the aromatic protons can confirm complex formation.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of the complex, helping to confirm the metal-to-ligand ratio. jscimedcentral.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to spontaneously organize into larger, well-defined structures. The large, planar aromatic surface of this compound makes it an ideal candidate for directing self-assembly processes, primarily through π-π stacking interactions.

The tendency of pyrene units to stack on top of one another is a powerful tool for creating ordered nanostructures. nih.gov In the case of this compound, this stacking would be further influenced by the quadrupole moment induced by the chloro and carbonyl substituents. These interactions can lead to the formation of one-dimensional columns, two-dimensional sheets, or other complex architectures.

Research on other pyrene derivatives has shown that the substitution pattern dramatically influences the final morphology of the self-assembled nanostructure. For instance, DNA conjugates modified with different pyrene isomers self-assemble into distinct shapes, such as vesicles or spherical nanoparticles. nih.gov This highlights the high degree of control that can be exerted over supramolecular structures by tuning the molecular design of the building block. The specific geometry of this compound would be expected to favor specific packing arrangements, potentially leading to materials with anisotropic properties suitable for applications in electronics or photonics.

The table below shows how different pyrene isomers, when conjugated to DNA, direct the formation of different nanostructures, illustrating the principle of structure-directed assembly.

Pyrene Isomer (Conjugated to DNA)Resulting Self-Assembled Nanostructure
1,6-dialkynyl pyreneMultilamellar Vesicles
1,8-dialkynyl pyreneMultilamellar Vesicles
2,7-dialkynyl pyreneSpherical Nanoparticles
Data derived from studies on pyrene-DNA conjugates. nih.gov

Self-Assembly of this compound in Solution and Solid State

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of functional materials. In the case of this compound, its molecular structure dictates a strong propensity for ordered aggregation through a combination of non-covalent interactions.

The pyrene core, being a large, planar aromatic system, is inherently driven to form π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The presence of four chlorine atoms on the pyrene backbone significantly modulates its electronic properties. Chlorine is an electron-withdrawing group, which polarizes the pyrene system, creating regions of positive and negative electrostatic potential. This quadrupolar nature can lead to specific and directional π-π stacking arrangements, often in a slipped-parallel or antiparallel fashion to optimize electrostatic interactions.

In the solid state, these directional interactions are expected to give rise to highly ordered crystalline structures. The crystal packing of this compound would likely feature columnar stacks of the molecules, with a defined interplanar distance governed by the balance of attractive π-π interactions and repulsive forces. The chlorine atoms, in addition to their electronic influence, can also participate in halogen bonding, where a chlorine atom on one molecule interacts with a nucleophilic region, such as an oxygen atom of the dione functionality on a neighboring molecule. These halogen bonds would provide additional stability and directionality to the crystal lattice.

In solution, the extent of self-assembly depends on the solvent and concentration. In non-polar solvents, the π-π stacking interactions are more pronounced, leading to the formation of aggregates even at low concentrations. In more polar solvents, solvent-solute interactions can compete with the self-assembly process. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are instrumental in studying this phenomenon. The formation of aggregates is typically accompanied by changes in the absorption and emission spectra, such as a red-shift and broadening of the absorption bands, and the emergence of excimer emission at longer wavelengths in the fluorescence spectrum.

Table 1: Hypothetical Crystallographic Data for this compound (Disclaimer: The following data is illustrative and not based on published experimental results for this specific compound.)

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)π-stacking distance (Å)
MonoclinicP2₁/c10.57.815.290105.4903.45

Host-Guest Chemistry with Pyrenedione Scaffolds

The electron-deficient nature of the this compound core makes it an excellent candidate for use as a host molecule in host-guest chemistry. Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions.

The electron-poor pyrenedione scaffold can act as a host for electron-rich guest molecules. The primary driving force for the formation of such host-guest complexes is the charge-transfer interaction between the electron-deficient host and the electron-rich guest. This interaction leads to the formation of a charge-transfer complex, which often exhibits a new, distinct absorption band in the visible region of the electromagnetic spectrum, resulting in a colored solution.

The binding affinity of the host for a particular guest is influenced by several factors, including the electronic complementarity between the host and guest, their respective shapes and sizes, and the solvent environment. Aromatic molecules with electron-donating substituents, such as aniline (B41778) or phenol (B47542) derivatives, are expected to be suitable guests for the this compound host. The strength of the interaction can be quantified by determining the association constant (Kₐ) through spectroscopic titration experiments.

The formation of these host-guest complexes can be exploited in various applications, such as chemical sensing, where the binding of a specific guest molecule leads to a measurable optical response. Furthermore, by incorporating this pyrenedione scaffold into larger supramolecular architectures, such as polymers or metal-organic frameworks, it is possible to create materials with tailored recognition and binding properties.

Table 2: Hypothetical Association Constants for Host-Guest Complexes of this compound with Various Guests (Disclaimer: The following data is illustrative and not based on published experimental results for this specific compound.)

Guest MoleculeSolventAssociation Constant (Kₐ) (M⁻¹)
AnilineChloroform850
N,N-DimethylanilineChloroform1500
PhenolDichloromethane420
1,4-DimethoxybenzeneDichloromethane1100

Environmental Chemistry and Fate of 3,5,8,10 Tetrachloro 1,6 Pyrenedione

Persistence and Degradation Pathways in Environmental Matrices

There is currently no specific information available in the scientific literature regarding the persistence and degradation pathways of 3,5,8,10-Tetrachloro-1,6-pyrenedione in environmental matrices such as soil, water, or air.

Photolytic Degradation in Aqueous and Atmospheric Environments

No studies were found that specifically investigate the photolytic degradation of this compound. However, research on other chlorinated quinones suggests that these types of compounds can be unstable in the presence of light. For instance, chlorinated benzo-1,2-quinones have been shown to decompose rapidly in aqueous solutions when exposed to light, with half-lives of less than 30 minutes. nih.gov The primary degradation products in these cases were the corresponding chlorocatechols. nih.gov It is plausible that this compound could undergo similar transformations, but without specific studies, this remains speculative.

Chemical Degradation in Water and Soil

Detailed studies on the chemical degradation of this compound in water and soil are not available. The reactivity of the compound towards hydrolysis, oxidation, or reduction in these media has not been documented.

Sorption and Desorption Behavior in Environmental Media

Information regarding the sorption and desorption characteristics of this compound in soil, sediment, or other environmental media is not present in the available scientific literature. Understanding these processes is crucial for predicting the mobility and bioavailability of the compound in the environment.

Advanced Analytical Methods for Environmental Detection and Quantification

While general analytical techniques for quinones and halogenated compounds are well-established, specific methods for the detection and quantification of this compound in environmental samples have not been described.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of a wide range of organic compounds, including quinones. researchgate.netpnas.org It is anticipated that these methods would be suitable for the analysis of this compound. However, specific protocols, including details on extraction, clean-up, chromatographic separation, and mass spectrometric parameters for this particular compound in environmental matrices, have not been published. For other complex halogenated compounds, developing accurate analytical methods can be challenging. frontiersin.org

Spectroscopic Methods for Trace Detection

Various spectroscopic methods, such as UV-Vis, fluorescence, and infrared spectroscopy, are used in the analysis of quinone compounds. researchgate.net However, no specific spectroscopic methods for the trace detection of this compound in environmental samples have been reported.

Environmental Monitoring and Surveillance Strategies

There is no available information in the public domain detailing specific monitoring programs or surveillance strategies that target this compound in any environmental matrix (e.g., water, soil, air, or biota). Methodologies for its detection and quantification in environmental samples have not been published in the accessible scientific literature. Therefore, no data on its environmental occurrence levels, frequency of detection, or geographical distribution can be provided.

Transformation Products and Byproducts of this compound in the Environment

Similarly, there are no scientific reports or studies that have identified the transformation products or byproducts of this compound resulting from biotic or abiotic degradation processes in the environment. Research on its environmental persistence, potential for long-range transport, and the chemical structures of any degradants that may be formed under various environmental conditions has not been found. Consequently, data tables detailing these transformation products and their properties cannot be generated.

Derivatives and Analogs of 3,5,8,10 Tetrachloro 1,6 Pyrenedione

Synthesis of Substituted 3,5,8,10-Tetrachloro-1,6-pyrenedione Analogs

The synthesis of derivatives of this compound would likely commence with the formation of the core structure, followed by functionalization. A plausible initial step is the synthesis of 1,6-pyrenedione (B155732), which can be subsequently chlorinated. The direct synthesis of pyrene-1,6-dione is documented in chemical literature. nih.gov Following the creation of the dione (B5365651), a chlorination step would be necessary. Studies on the combustion of polyvinyl chloride have shown that pyrene (B120774) can be sequentially chlorinated to produce various chlorinated pyrenes, including 1,3,6,8-tetrachloropyrene. nih.gov A controlled chlorination of 1,6-pyrenedione could potentially yield the desired this compound.

Functionalization at Peripheral Positions

The chlorine atoms on the pyrenedione ring are expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This is a common pathway for functionalizing halogenated aromatic compounds. The reactivity of the chloro substituents is enhanced by the presence of the electron-withdrawing quinone system. Research on other chloro-substituted quinones, such as chloro-substituted p-benzoquinones, demonstrates their reactivity towards nucleophiles. nih.gov

In a potential functionalization of this compound, various nucleophiles could be employed to displace the chlorine atoms. These could include amines, alkoxides, and thiolates, leading to a diverse range of substituted analogs. For instance, the reaction with amines would yield amino-substituted pyrenediones, while reaction with sodium methoxide (B1231860) would result in methoxy-substituted derivatives. The reaction conditions, such as solvent and temperature, would play a crucial role in the outcome of these substitution reactions. youtube.com

Modifications of the Quinone System

Modification of the quinone system itself presents another avenue for creating derivatives. The carbonyl groups of the quinone can undergo reactions typical of ketones. For example, reduction of the quinone would yield the corresponding hydroquinone (B1673460). Furthermore, the carbonyl groups can potentially be converted to other functionalities. For instance, thionation reactions could convert the dione into a dithione.

Structure-Property Relationships of Modified this compound Derivatives

The electronic and chemical properties of this compound derivatives would be intrinsically linked to the nature and position of their substituents.

Influence of Substituents on Electronic Properties

The introduction of different functional groups in place of the chlorine atoms would significantly alter the electronic properties of the molecule. The parent tetrachloro compound is expected to be highly electron-deficient due to the presence of four electron-withdrawing chlorine atoms and two carbonyl groups.

Replacing the chlorine atoms with electron-donating groups, such as amino or methoxy (B1213986) groups, would increase the electron density of the aromatic system. This would likely lead to a red-shift in the UV-visible absorption spectrum and a decrease in the reduction potential. Conversely, introducing even stronger electron-withdrawing groups would further decrease the electron density and increase the reduction potential.

The table below illustrates the expected influence of different substituent types on the key electronic properties of the pyrenedione core, based on established principles of physical organic chemistry.

Substituent TypeEffect on Electron DensityExpected Impact on Absorption Maximum (λmax)Expected Impact on Reduction Potential
Electron-Donating (e.g., -NH2, -OR)IncreaseRed-shift (to longer wavelengths)Decrease
Electron-Withdrawing (e.g., -NO2, -CN)DecreaseBlue-shift (to shorter wavelengths)Increase

Impact on Reactivity and Stability

The nature of the substituents would also have a profound impact on the reactivity and stability of the derivatives. Derivatives with electron-donating groups would be more susceptible to oxidation, while those with electron-withdrawing groups would be more resistant.

The stability of the derivatives would also be affected by the steric bulk of the substituents. Large, bulky groups at the peripheral positions could introduce strain and potentially distort the planarity of the pyrene system, which in turn could affect its electronic properties and reactivity.

Computational Design of Novel Pyrenedione Derivatives with Tuned Properties

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with specific, tailored properties. mit.edu Density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used methods to predict the geometric and electronic structures, as well as the optical properties of polycyclic aromatic compounds. nih.govnih.gov

By computationally modeling different substituted analogs, it is possible to screen a large number of potential derivatives and identify candidates with desired characteristics before undertaking their synthesis. For example, computational methods can predict the HOMO-LUMO energy gap, which is related to the color and reactivity of the molecule, as well as the absorption and emission spectra. researchgate.net

This in silico approach can guide synthetic efforts towards the most promising candidates for applications in areas such as organic electronics, where the electronic properties of the material are critical.

Comparison with Other Halogenated Polycyclic Quinones

A detailed comparison of this compound with other halogenated polycyclic quinones is challenging due to the limited data on the target compound. However, a general comparison can be made based on the properties of related compounds.

Halogenated polycyclic quinones are a broad class of compounds with varying properties depending on the parent aromatic system and the nature and position of the halogen substituents. For instance, the number and type of halogen atoms can significantly influence the compound's electronic properties, solubility, and reactivity.

Interactive Data Table: Comparison of Related Compounds

CompoundMolecular FormulaKey Features
This compound C₁₆H₄Cl₄O₂Pyrene-based quinone with four chlorine atoms.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives VariesPerylene-based, with chlorine at the bay positions, known for their opto-electronic properties. rsc.org
Trichlorophenol derivatives VariesSynthesized from bicyclic ketone precursors. researchgate.net

The electronic properties and reactivity of these compounds are dictated by the interplay of the electron-withdrawing nature of the carbonyl and halogen groups and the extended π-system of the polycyclic aromatic core.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Pyrenedione Systems

The development of efficient and selective synthetic routes to pyrenedione systems is crucial for unlocking their full potential. While traditional methods for the chlorination of aromatic compounds exist, future research should focus on more sophisticated and sustainable approaches. isca.methieme-connect.com

One promising area is the use of N-chlorosuccinimide (NCS) in aqueous media, which has been shown to be an effective and environmentally friendly method for chlorinating various aromatic compounds. isca.me Investigating the application of NCS and other modern chlorinating agents for the regioselective synthesis of 3,5,8,10-tetrachloro-1,6-pyrenedione could lead to higher yields and reduced environmental impact compared to traditional methods. isca.methieme-connect.com The direct oxidation of pyrene (B120774) has also been explored as a route to pyrenediones, and optimizing this process for chlorinated precursors could be a fruitful endeavor. uky.edu

Furthermore, the development of novel catalytic systems, potentially utilizing transition metals or zeolites, could offer enhanced control over the chlorination of the pyrene core. psu.edu Zeolite catalysts, for instance, can provide shape selectivity, leading to specific isomers of chlorinated aromatic compounds. psu.edu Research into halonium-induced polyene cyclizations could also inspire new strategies for constructing complex halogenated frameworks. columbia.edu

Synthetic ApproachPotential AdvantagesKey Research Focus
N-Chlorosuccinimide (NCS) in Aqueous MediaEnvironmentally friendly, mild conditions, high yields. isca.meOptimization for regioselective chlorination of pyrene.
Direct Oxidation of Chlorinated PyrenesPotentially more direct route to pyrenediones. uky.eduControl of oxidation and prevention of side reactions.
Zeolite-Catalyzed ChlorinationHigh regioselectivity due to shape-selective properties. psu.eduScreening of different zeolite types and reaction conditions.
Halonium-Induced CyclizationsNovel approach to complex halogenated structures. columbia.eduAdaptation of the methodology to pyrene-based substrates.

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions, understanding mechanisms, and ensuring product quality. For reactions involving this compound, the development and application of advanced spectroscopic probes are of high importance.

In-situ techniques such as Raman and Infrared (IR) spectroscopy are powerful tools for non-destructive, real-time analysis of reaction mixtures. americanpharmaceuticalreview.com These methods can provide molecular-level information, allowing for the tracking of reactants, intermediates, and products throughout a chemical transformation. americanpharmaceuticalreview.com For instance, the disappearance of Raman bands associated with the C-Br bond has been used to monitor halogen-lithium exchange reactions. americanpharmaceuticalreview.com A similar approach could be developed to monitor the formation of C-Cl bonds during the synthesis of this compound.

Mass spectrometry techniques, such as Probe Electrospray Ionization (PESI) and low-temperature plasma (LTP) probes, offer another avenue for real-time reaction monitoring by providing direct molecular weight information of the components in a reaction mixture. shimadzu.comresearchgate.net These methods are particularly useful for complex reactions where multiple species may be present. shimadzu.comresearchgate.net

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
In-situ Raman SpectroscopyVibrational modes, molecular structure. acs.orgReal-time monitoring of chlorination reactions by tracking C-Cl bond formation.
In-situ Infrared (IR) SpectroscopyFunctional group analysis. acs.orgFollowing the conversion of pyrene to the dione (B5365651) and the introduction of chlorine atoms.
Probe Electrospray Ionization (PESI)-MSMolecular weight of reaction components. shimadzu.comRapid analysis of reaction progress and identification of intermediates.
Low-Temperature Plasma (LTP)-MSIn-situ analysis of reaction surfaces. researchgate.netMonitoring heterogeneous catalytic reactions for the synthesis of the target compound.

Integration of this compound into Next-Generation Functional Materials

Pyrene and its derivatives have shown significant promise as active components in organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). uky.eduresearchgate.netrsc.org The introduction of halogen atoms, such as chlorine, into the pyrene structure can significantly influence the material's electronic properties, including its charge carrier mobility and energy levels. acs.orgnih.gov

Future research should focus on the strategic integration of this compound into such functional materials. Its high electron affinity, a consequence of the four electron-withdrawing chlorine atoms and the dione functionality, makes it a promising candidate for an n-type organic semiconductor. The rigid, planar structure of the pyrene core is also beneficial for charge transport. researchgate.net

The synthesis of co-polymers incorporating the this compound unit could lead to materials with tailored electronic and optical properties for specific applications. dntb.gov.uarsc.orgresearchgate.net Furthermore, its use as a building block in metal-organic frameworks (MOFs) could result in materials with interesting porous structures and electronic functionalities. rsc.org

Material ApplicationPotential Role of this compoundKey Research Focus
Organic Light-Emitting Diodes (OLEDs)Electron transport layer or host material for phosphorescent emitters. acs.orgnih.govrsc.orgSynthesis of derivatives with improved solubility and film-forming properties.
Organic Field-Effect Transistors (OFETs)n-type semiconductor channel material. uky.eduresearchgate.netInvestigation of thin-film deposition techniques and device fabrication.
Organic Solar Cells (OSCs)Electron acceptor material in bulk heterojunction devices. rsc.orgTuning of energy levels to match with suitable donor materials.
Metal-Organic Frameworks (MOFs)Functional building block for porous electronic materials. rsc.orgDesign and synthesis of novel MOF structures incorporating the chlorinated pyrenedione.

Theoretical Prediction of Undiscovered Reactivity Patterns for Halogenated Pyrenediones

Computational chemistry provides a powerful tool for predicting the reactivity and properties of molecules, guiding experimental efforts and accelerating the discovery of new chemical transformations. researchgate.netnih.govumfcluj.ro For halogenated pyrenediones like this compound, theoretical studies can offer valuable insights into their electronic structure and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to determine the electron distribution, molecular orbitals, and reactivity indices, such as the Fukui function, for these molecules. researchgate.netrsc.org This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, helping to design new synthetic strategies and understand potential degradation pathways. researchgate.netnumberanalytics.com

Furthermore, computational modeling can be used to simulate the electronic absorption and emission spectra of these compounds, aiding in the interpretation of experimental spectroscopic data and predicting their photophysical properties for applications in organic electronics. nasa.gov Time-dependent DFT (TD-DFT) is a particularly useful method for studying excited states and electronic transitions. rsc.org

Computational MethodPredicted PropertiesRelevance to Halogenated Pyrenediones
Density Functional Theory (DFT)Ground-state geometry, electronic structure, reactivity indices. researchgate.netrsc.orgPrediction of reaction sites for further functionalization.
Fukui Function AnalysisIdentification of electrophilic and nucleophilic sites. researchgate.netGuiding the design of selective chemical modifications.
Time-Dependent DFT (TD-DFT)Excited-state energies, electronic absorption and emission spectra. rsc.orgPredicting optical and electronic properties for materials applications.
Transition State TheoryReaction mechanisms and rate constants. nih.govElucidating the pathways of synthetic and degradation reactions.

Sustainable Synthesis and Recycling of this compound and Related Compounds

The development of sustainable chemical processes is a critical goal for modern chemistry. For this compound and other halogenated organic compounds, this includes both the development of greener synthetic methods and the implementation of effective recycling and disposal strategies. wikipedia.org

Future research should explore the use of environmentally benign solvents and reagents for the synthesis of halogenated pyrenediones. isca.me As mentioned previously, aqueous chlorination methods are a step in this direction. Additionally, exploring catalytic methods that minimize waste generation is crucial. psu.edu Synthetic biology approaches, which utilize engineered microorganisms for halogenation, represent a long-term, potentially highly sustainable route to these compounds. dtu.dk

Given the persistence of many halogenated organic compounds in the environment, developing methods for their recycling and safe disposal is paramount. p2infohouse.orgepa.gov Research into the chemical recycling of halogenated waste streams, potentially through processes like dehalogenation or conversion into other valuable chemicals, is an important area of investigation. p2infohouse.orgscience.gov For laboratory-scale work, proper segregation and disposal of halogenated solvent waste are essential to enable potential recovery and minimize environmental impact. oc-praktikum.deoregonstate.edu

Sustainability AspectResearch DirectionPotential Impact
Green SynthesisUse of aqueous reaction media, development of catalytic methods. isca.mepsu.eduReduced environmental footprint of production.
BiocatalysisEngineering of microorganisms for selective halogenation. dtu.dkPotentially highly sustainable and specific synthetic routes.
Chemical RecyclingDevelopment of methods for dehalogenation and conversion of waste. p2infohouse.orgscience.govCircular economy approach to halogenated compounds.
Waste ManagementEfficient separation and treatment of halogenated waste streams. epa.govoc-praktikum.deoregonstate.eduMinimized environmental contamination.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 3,5,8,10-Tetrachloro-1,6-pyrenedione, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of pyrenedione precursors under controlled conditions. Optimizing purity requires:

  • Stepwise chlorination : Introduce chlorine atoms sequentially to minimize byproducts.

  • Purification techniques : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent selection based on polarity differences).

  • Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (≥95% threshold) .

    Synthesis Parameter Optimization Strategy
    Temperature60–80°C for controlled reactivity
    CatalystLewis acids (e.g., FeCl₃)
    Solvent systemDichloromethane for high solubility
    PurificationGradient elution in chromatography

Q. Which spectroscopic techniques are most effective for characterizing chlorinated pyrenedione derivatives?

  • Methodological Answer : Combine multiple techniques to resolve structural ambiguity:

  • ¹H/¹³C NMR : Identify substitution patterns via chemical shifts and coupling constants.

  • Mass spectrometry (HRMS) : Confirm molecular weight and chlorine isotope patterns.

  • FT-IR : Detect carbonyl (C=O) and C-Cl stretching vibrations.

  • X-ray crystallography (if crystals form): Resolve 3D configuration .

    Technique Key Information Detection Limit
    NMRSubstituent position1–5 mg sample
    HRMSMolecular formula confirmation0.1 ppm resolution
    X-ray crystallographyAbsolute stereochemistrySingle crystal ≥0.1 mm

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Factorial design : Test variables like pH (4–9), UV exposure, and microbial activity using a 2³ factorial matrix to identify interactive effects .

  • Analytical endpoints : Quantify degradation products via LC-MS/MS and monitor chlorine release via ion chromatography.

  • Theoretical grounding : Link degradation mechanisms to radical reaction pathways or hydrolytic cleavage, referencing density functional theory (DFT) simulations .

    Variable Levels Tested Measurement
    pH4, 7, 9Degradation half-life
    UV intensity0, 200, 400 W/m²Byproduct identification
    Microbial consortiumSoil vs. aquatic microbiotaCO₂ evolution rate

Q. What strategies resolve contradictory data regarding the compound’s reactivity in different solvent systems?

  • Methodological Answer :

  • Systematic solvent screening : Test polar aprotic (DMF, DMSO), protic (methanol, water), and nonpolar (toluene) solvents.

  • Control experiments : Replicate under inert atmospheres to rule out oxidation/hydrolysis.

  • Data reconciliation : Apply multivariate regression to isolate solvent polarity effects from nucleophilicity .

  • Theoretical alignment : Compare experimental kinetic data with COSMO-RS solvation model predictions .

    Solvent Polarity (ET₃₀) Observed Reactivity Proposed Mechanism
    DMSO45.1Rapid electrophilic substitutionStabilized transition state
    Water63.1Hydrolysis dominantpH-dependent cleavage

Q. How can computational modeling improve the prediction of this compound’s electronic properties for materials science applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis set to predict HOMO-LUMO gaps and electron affinity.

  • Molecular dynamics (MD) : Simulate aggregation behavior in polymer matrices.

  • Validation : Correlate computed dipole moments with experimental solvatochromic data .

    Property Computational Method Experimental Validation
    HOMO-LUMO gapDFTUV-Vis spectroscopy
    Solubility parametersCOSMO-RSCloud-point measurements

Methodological Best Practices

  • Theoretical integration : Anchor experimental designs in reaction mechanism theories (e.g., electrophilic aromatic substitution for chlorination) .
  • Data contradiction protocols : Use sensitivity analysis to identify outlier sources and redesign experiments with tighter controls .
  • Interdisciplinary collaboration : Combine synthetic chemistry with environmental modeling to assess ecological risks holistically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.